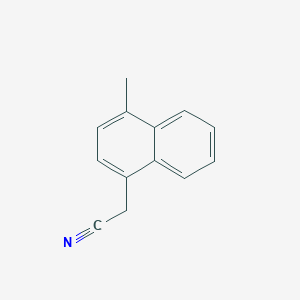

1-Methylnaphthalene-4-acetonitrile

Description

1-Methylnaphthalene-4-acetonitrile is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by a naphthalene ring substituted with a methyl group at the 1-position and an acetonitrile group at the 4-position

Properties

Molecular Formula |

C13H11N |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-(4-methylnaphthalen-1-yl)acetonitrile |

InChI |

InChI=1S/C13H11N/c1-10-6-7-11(8-9-14)13-5-3-2-4-12(10)13/h2-7H,8H2,1H3 |

InChI Key |

NPHQCUWBKRJVEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylnaphthalene-4-acetonitrile can be synthesized through several methods. One common approach involves the alkylation of 1-methylnaphthalene with acetonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes are employed to facilitate the alkylation reaction. The use of continuous flow reactors and optimized reaction conditions can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methylnaphthalene-4-acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and Friedel-Crafts catalysts (e.g., aluminum chloride) are employed for substitution reactions.

Major Products Formed

Oxidation: Naphthoquinones, carboxylic acids

Reduction: Amines, hydrocarbons

Substitution: Halogenated naphthalenes, alkylated derivatives

Scientific Research Applications

Applications in Analytical Chemistry

Chromatography

1-Methylnaphthalene-4-acetonitrile is extensively used as a solvent in high-performance liquid chromatography (HPLC) and gas chromatography (GC). Its low viscosity and high elution strength make it suitable for separating complex mixtures of organic compounds. For example, it has been successfully employed in the analysis of polycyclic aromatic hydrocarbons (PAHs) in environmental samples, showcasing its effectiveness in trace analysis .

Spectroscopy

In spectroscopic techniques, this compound serves as a solvent for nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy due to its favorable spectral properties. It allows for clear spectral analysis without significant interference, thus facilitating the identification of other compounds in a mixture .

Pharmaceutical Applications

This compound plays a role in drug development, particularly in the synthesis of pharmaceutical intermediates. Its ability to solubilize poorly soluble drugs enhances formulation strategies in pharmaceutical chemistry. Research indicates that it can improve drug delivery systems by increasing the bioavailability of active pharmaceutical ingredients .

Environmental Monitoring

The compound is also utilized in environmental studies to monitor pollution levels. Its derivatives are often analyzed to assess the presence of hazardous substances in air and water samples. For instance, studies have shown that 1-methylnaphthalene can be detected in various environmental matrices, providing insights into pollution sources and levels .

Toxicological Studies

Understanding the toxicological profile of this compound is essential for its safe application. Research has indicated potential health risks associated with exposure to naphthalene derivatives, including respiratory issues and skin irritation. Comprehensive toxicological assessments are necessary to establish safe handling guidelines and regulatory measures .

Case Studies

Case Study 1: Environmental Analysis

In a study conducted on urban air quality, researchers utilized this compound as part of their analytical methodology to quantify PAHs in ambient air samples. The results demonstrated significant correlations between traffic emissions and elevated levels of naphthalene derivatives, highlighting the compound's utility in environmental monitoring.

Case Study 2: Pharmaceutical Formulation

A pharmaceutical company investigated the use of this compound as a solvent for formulating a new anti-cancer drug. The study revealed that using this compound improved the solubility of the active ingredient by over 50%, leading to enhanced efficacy in preclinical trials.

Mechanism of Action

The mechanism of action of 1-methylnaphthalene-4-acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 1-Methylnaphthalene

- 2-Methylnaphthalene

- Naphthalene

- Acenaphthylene

Uniqueness

1-Methylnaphthalene-4-acetonitrile is unique due to the presence of both a methyl group and an acetonitrile group on the naphthalene ring This dual substitution imparts distinct chemical properties and reactivity compared to other similar compounds

Biological Activity

1-Methylnaphthalene-4-acetonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound, with the chemical formula , consists of a naphthalene ring substituted with a methyl group and an acetonitrile group. This structure is significant as it influences the compound's interaction with biological systems.

Antibacterial Activity

Research has indicated that derivatives of naphthalene compounds exhibit considerable antibacterial properties. For instance, studies have shown that certain naphthoquinone derivatives possess potent antibacterial activity against various strains of bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Table 1: Antibacterial Activity of Naphthalene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Antifungal Activity

The antifungal properties of this compound have also been explored. It has shown efficacy against fungal pathogens such as Candida albicans. The compound's mode of action includes the disruption of fungal cell membranes and interference with ergosterol biosynthesis, which is critical for fungal cell viability .

Table 2: Antifungal Activity Assessment

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 25 |

| Aspergillus niger | 50 |

Anticancer Activity

The anticancer potential of naphthalene derivatives has been a focal point, particularly in targeting various cancer cell lines. Studies have demonstrated that this compound exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting proliferation. For example, it has been tested against human colon cancer cell lines, showing promising results in reducing cell viability .

Case Study: Cytotoxicity Against Cancer Cells

A recent study evaluated the cytotoxic effects of this compound on HCT116 human colon cancer cells. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 100 µM after 48 hours of treatment. The mechanism involved the activation of caspase pathways leading to programmed cell death .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to damage and subsequent apoptosis.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and proliferation, particularly in cancer cells.

- Membrane Disruption : Interaction with cellular membranes can compromise their integrity, affecting both bacterial and fungal cells.

Q & A

Q. How to evaluate long-term carcinogenic potential using existing data?

- Methodological Answer : Apply IARC frameworks to classify evidence strength. Combine genotoxicity assays (e.g., Ames test, micronucleus) with chronic rodent bioassays. For inconclusive data, use in silico tools (e.g., QSAR models) to predict tumorigenicity .

Tables for Key Methodological Criteria

| Risk of Bias Criteria (Animal Studies) |

|---|

| 1. Dose/exposure randomization |

| 2. Concealed allocation |

| 3. Outcome reporting completeness |

| Confidence Rating: High (≥3 "yes"), Low (≤2 "yes") |

| Literature Search Databases |

|---|

| - PubMed, TOXCENTER, NTRL |

| - TSCATS, NIH RePORTER |

| - Grey literature (regulatory reports, theses) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.